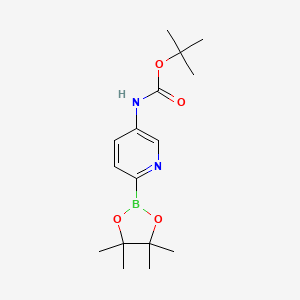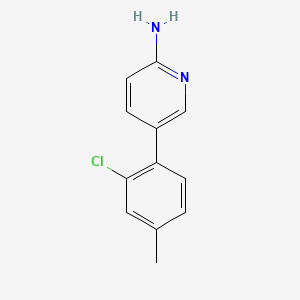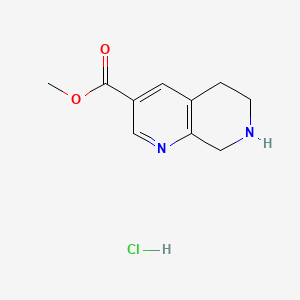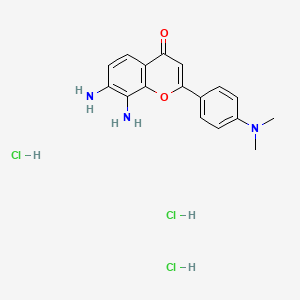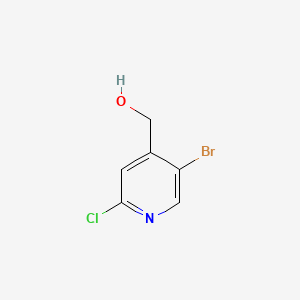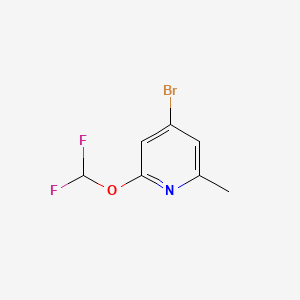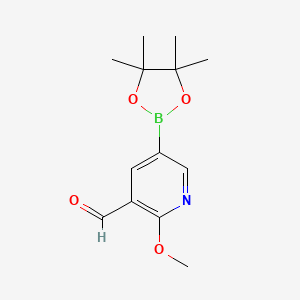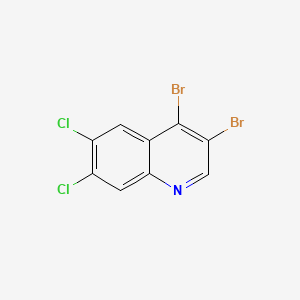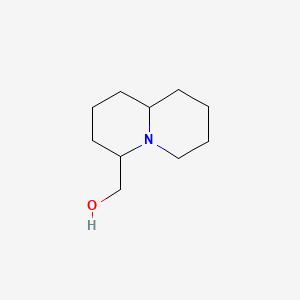
octahydro-2H-Quinolizine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-Quinolizine-4-methanol: is a nitrogen-containing heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is also known by other names such as 4-Lupinine and 2H-Quinolizine-4-methanol, octahydro- . It is a derivative of quinolizidine, a class of compounds known for their presence in various alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-quinolizine-4-methanol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) . The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield . The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-quinolizine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Quinolizidine derivatives with ketone or aldehyde functional groups.
Reduction: More saturated quinolizidine derivatives.
Substitution: Chlorinated quinolizidine derivatives.
Scientific Research Applications
Chemistry: Octahydro-2H-quinolizine-4-methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex alkaloids and other nitrogen-containing heterocycles .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of octahydro-2H-quinolizine-4-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Quinolizidine: A nitrogen-containing heterocyclic compound with a similar structure but lacking the hydroxyl group.
Lupinine: Another derivative of quinolizidine with similar pharmacological properties.
Uniqueness: Octahydro-2H-quinolizine-4-methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIHXNFYQBMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
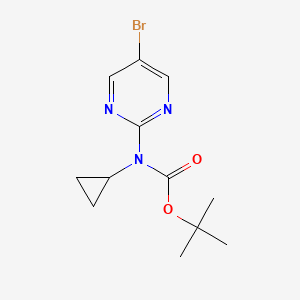
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
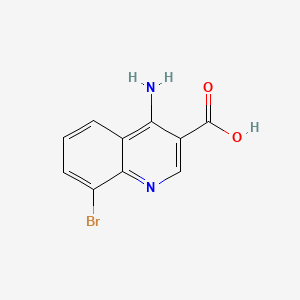
![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)
